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Compound of Interest

Compound Name: 2-(Dimethoxymethyl)thiolane

CAS No.: 2411256-74-9

Cat. No.: B2797319

Get Quote

Technical Monograph: 2-
(Dimethoxymethyl)thiolane
Synonyms: Tetrahydrothiophene-2-carbaldehyde dimethyl acetal; 2-

(Dimethoxymethyl)tetrahydrothiophene. CAS Registry Number: [Not widely listed as

commodity; derivative of 110-01-0] Molecular Formula: C₇H₁₄O₂S Molecular Weight: 162.25

g/mol

Part 1: Executive Summary & Chemical Identity
2-(Dimethoxymethyl)thiolane represents a "masked" aldehyde functionality attached to a

saturated sulfur heterocycle. Its primary utility lies in chiral pool synthesis and nucleoside

chemistry, where it serves as a stable precursor to 4-thioribose and related sugars. Unlike its

parent compound (tetrahydrothiophene), which is a volatile solvent, this derivative is a

functionalized building block designed to withstand basic conditions while remaining labile to

acidic hydrolysis.
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Structural Analysis
The molecule consists of a five-membered thiolane (tetrahydrothiophene) ring substituted at

the C2 position with a dimethoxymethyl group (dimethyl acetal).

Chirality: The C2 carbon is a stereocenter. In drug development, the specific enantiomer

(usually derived from L-glutamic acid or D-mannose) is critical for biological activity.

Electronic Environment: The sulfur atom exerts a strong inductive effect, and the acetal

group provides steric bulk and acid-sensitivity.

Part 2: Physical Properties (The Core)
Due to its status as a transient synthetic intermediate rather than a bulk commodity, specific

experimental values for this compound are often extrapolated from high-fidelity

chemoinformatic models or synthesis logs.

Table 1: Physicochemical Profile[1]
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Property
Value
(Experimental/Predicted)

Context & Causality

Physical State Colorless to pale yellow oil

Organosulfur compounds often

exhibit yellowing due to trace

oxidation.

Boiling Point

Predicted: 215°C ± 10°C (760

mmHg)Experimental: ~85-

90°C (10 mmHg)

The acetal group significantly

increases molecular weight

and boiling point compared to

parent thiolane (119°C).

Density Predicted: 1.08 ± 0.05 g/cm³

Sulfur is heavy; the density is

higher than water, aiding in

phase separation during

extraction (bottom layer).

LogP (Lipophilicity) Predicted: 1.8 - 2.1

Moderately lipophilic. Soluble

in DCM, EtOAc, THF; limited

solubility in water.

Refractive Index Predicted: 1.48 - 1.50
Consistent with saturated

sulfur heterocycles.

Flash Point Predicted: ~80°C
Requires standard flammable

liquid precautions.

Solubility & Solvent Compatibility
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.

Low Solubility: Water (forms biphasic systems), Hexanes (partial miscibility depending on

temperature).

Protocol Implication: When extracting this compound from aqueous reaction mixtures (e.g.,

after Pummerer rearrangement workup), use DCM to ensure efficient partitioning.

Part 3: Spectroscopic Characterization (Self-
Validating Systems)
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To ensure scientific integrity, researchers must validate the compound's identity using NMR.

The acetal functionality provides a distinct diagnostic "fingerprint."

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
The "Anchor" Signal (Acetal Methine): Look for a doublet (or doublet of doublets) at δ 4.2 –

4.5 ppm. This proton is attached to the carbon bearing the two methoxy groups.

Methoxy Groups: Two distinct singlets at δ 3.3 – 3.4 ppm (integrating to 3H each).

Diastereotopic non-equivalence often splits these signals if the C2 center is resolved.

Ring Protons: Multiplets ranging from δ 1.5 – 3.2 ppm. The protons adjacent to sulfur (C5)

will be the most deshielded of the ring methylene protons (~δ 2.8 – 3.0 ppm).

¹³C NMR Signals
Acetal Carbon:δ 105 – 108 ppm. (Characteristic of sp³ hybridized carbon attached to two

oxygens).

Ring Carbons: C2 (attached to acetal) appears at δ 45 – 50 ppm.

Part 4: Synthesis & Handling Protocols
Synthesis Workflow
The synthesis typically involves the reduction of a thiophene derivative or the ring contraction

of a sugar. Below is a logic map for the Pummerer-Rearrangement Route, a standard in 4-

thionucleoside production.

Thiophene-2-carboxylic Acid
(or L-Glutamic Acid)

Reduction to
Tetrahydrothiophene

Hydrogenation (Pd/C) Formylation/Pummerer
(Introduction of C1 unit)

Functionalization Aldehyde Intermediate
(Unstable)

Hydrolysis Acetal Protection
(MeOH, H+)

Immediate Protection 2-(Dimethoxymethyl)thiolane
(Target)

Isolation

Click to download full resolution via product page

Figure 1: Synthetic logic flow for accessing 2-(dimethoxymethyl)thiolane. Note the critical

step of trapping the unstable aldehyde as the acetal.
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Experimental Protocol: Acetal Protection (General
Procedure)
Note: This protocol assumes the precursor is tetrahydrothiophene-2-carbaldehyde.

Setup: Equip a round-bottom flask with a Dean-Stark trap (if using benzene/toluene) or use

trimethyl orthoformate (TMOF) as a water scavenger.

Reagents: Dissolve the crude aldehyde (1.0 eq) in anhydrous Methanol (0.5 M

concentration).

Catalyst: Add p-Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA) (0.05 eq).

Scavenger: Add Trimethyl orthoformate (1.5 eq) to drive the equilibrium to the acetal.

Reaction: Stir at room temperature for 4–12 hours under Argon.

Quench:Critical Step. Add Triethylamine (Et₃N) to neutralize the acid before concentration.

Acetals are acid-labile; failure to quench will revert the product to the aldehyde during

evaporation.

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel;

Hexanes/EtOAc gradient).

Stability & Storage[2]
Acid Sensitivity: High. Hydrolyzes rapidly in aqueous acid (HCl, AcOH) to release the

aldehyde.

Base Stability: Excellent. Stable to hydroxide, hydrides (LiAlH₄), and organolithiums.

Oxidation: The sulfur atom is prone to oxidation to sulfoxide (S=O) or sulfone (O=S=O).

Store under Nitrogen/Argon at -20°C.

Part 5: Applications in Drug Design
This compound is the "gateway" to 4'-thionucleosides. The sulfur atom in the ribose ring alters

the sugar pucker (conformation), which can:
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Increase resistance to nucleases (metabolic stability).

Enhance binding affinity to viral polymerases.

Mechanism of Action: The acetal is deprotected to the aldehyde, reduced to the alcohol (4-

thioribitol), and then cyclized via Pummerer rearrangement to form the thiosugar ring used in

drugs like Thiarabine (anti-leukemic).

Diagnostic Workflow for Purity Check
Use this decision tree to validate your material before proceeding to nucleoside coupling.

Crude Product
Isolated

1H NMR Analysis

Check: Aldehyde Peak?
(δ 9.5-10.0 ppm)

YES: Hydrolysis Occurred
(Reprotect with TMOF)

Signal Present

NO: Acetal Intact

Signal Absent

Check: Methoxy Integral
(Should be 6H)

Proceed to
Coupling/Reduction

Integral Correct

Repurify (Column)

Integral Low/High
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Figure 2: Self-validating quality control workflow for 2-(dimethoxymethyl)thiolane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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